3-deoxy-D-arabino-heptulosonate 7-phosphate
Overview
Description
3-Deoxy-D-arabino-heptulosonate-7-phosphate: is a seven-carbon ulosonic acid found in the shikimic acid biosynthesis pathway. It serves as an intermediate in the production of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . This compound plays a crucial role in the metabolic pathways of plants, fungi, and microorganisms, linking central carbon metabolism with the biosynthesis of essential aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Deoxy-D-arabino-heptulosonate-7-phosphate is synthesized through the condensation of phosphoenolpyruvate and erythrose-4-phosphate. This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase . The reaction conditions typically involve an aqueous environment with a pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using genetically engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum. These microorganisms are modified to overexpress the enzyme this compound synthase, thereby increasing the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-D-arabino-heptulosonate-7-phosphate undergoes several types of chemical reactions, including:
Condensation Reactions: The initial formation of 3-deoxy-D-arabino-heptulosonate 7-phosphate from phosphoenolpyruvate and erythrose-4-phosphate.
Oxidation Reactions: Conversion to 3-dehydroquinate, catalyzed by 3-dehydroquinate synthase.
Common Reagents and Conditions:
Phosphoenolpyruvate and erythrose-4-phosphate: Used as substrates in the initial condensation reaction.
Nicotinamide adenine dinucleotide (NAD): Required as a cofactor in the oxidation reaction to 3-dehydroquinate.
Major Products:
3-Dehydroquinate: Formed from the oxidation of this compound.
Scientific Research Applications
Chemistry: 3-Deoxy-D-arabino-heptulosonate-7-phosphate is used as a precursor in the synthesis of various aromatic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its role in the shikimate pathway and its regulation in different organisms .
Medicine: The compound’s role in the biosynthesis of aromatic amino acids makes it a target for developing herbicides and antibiotics .
Industry: Industrially, 3-deoxy-D-arabino-heptulosonate 7-phosphate is used in the production of aromatic amino acids and their derivatives, which are essential for various applications, including food additives and nutritional supplements .
Mechanism of Action
3-Deoxy-D-arabino-heptulosonate-7-phosphate exerts its effects through the shikimate pathway. The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzes the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form the compound . This reaction is the first committed step in the pathway, leading to the production of chorismate, a precursor for aromatic amino acids . The regulation of this enzyme is crucial for controlling the flow of carbon into the shikimate pathway .
Comparison with Similar Compounds
3-Dehydroquinate: An intermediate in the shikimate pathway formed from the oxidation of 3-deoxy-D-arabino-heptulosonate 7-phosphate.
Chorismate: A downstream product in the shikimate pathway that serves as a precursor for aromatic amino acids.
Uniqueness: 3-Deoxy-D-arabino-heptulosonate-7-phosphate is unique due to its role as the first committed step in the shikimate pathway. Its synthesis and regulation are critical for the production of essential aromatic compounds in plants, fungi, and microorganisms .
Properties
IUPAC Name |
(4R,5S,6R)-4,5,6-trihydroxy-2-oxo-7-phosphonooxyheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O10P/c8-3(1-4(9)7(12)13)6(11)5(10)2-17-18(14,15)16/h3,5-6,8,10-11H,1-2H2,(H,12,13)(H2,14,15,16)/t3-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWIPEXIFFQAQZ-PUFIMZNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949135 | |
Record name | 3-Deoxy-7-O-phosphonatohept-2-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-73-8 | |
Record name | 3-Deoxy-D-arabino-heptulosonate 7-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deoxy-D-arabino-heptulosonate-7-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deoxy-7-O-phosphonatohept-2-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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